molecular formula C10H7ClN2 B14349448 2-(2-Chlorophenyl)butanedinitrile CAS No. 91067-20-8

2-(2-Chlorophenyl)butanedinitrile

Cat. No.: B14349448
CAS No.: 91067-20-8
M. Wt: 190.63 g/mol
InChI Key: UZIMSZWTOOTCFI-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)butanedinitrile (C₁₀H₈ClN₂) is a nitrile-containing aromatic compound featuring a chlorophenyl group at the ortho position and two cyano groups on a butane backbone. The chlorophenyl group likely enhances lipophilicity and electronic effects compared to methoxy or amino analogs, influencing reactivity and crystallization behavior .

Properties

CAS No.

91067-20-8

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

2-(2-chlorophenyl)butanedinitrile

InChI

InChI=1S/C10H7ClN2/c11-10-4-2-1-3-9(10)8(7-13)5-6-12/h1-4,8H,5H2

InChI Key

UZIMSZWTOOTCFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC#N)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chlorophenyl)butanedinitrile can be synthesized through several methods. One common approach involves the reaction of an alkyl dihalide with a cyanide source. For instance, the reaction of 2-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like ethanol can yield this compound . The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process generally includes steps like heating, refluxing, filtration, extraction, and rectification to obtain a pure product . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)butanedinitrile undergoes various chemical reactions, including:

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide (NaCN) in ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH) in water.

Major Products Formed

    Reduction: 2-(2-Chlorophenyl)butylamine.

    Hydrolysis: 2-(2-Chlorophenyl)butanoic acid.

Scientific Research Applications

2-(2-Chlorophenyl)butanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)butanedinitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The presence of the 2-chlorophenyl group can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2-Methoxyphenyl)butanedinitrile

Key Differences :

  • Substituent : Methoxy (-OCH₃) vs. Chloro (-Cl) at the ortho position.
  • Molecular Weight : 186.21 g/mol (methoxy) vs. ~195.64 g/mol (chloro, estimated).
  • Crystallography: The methoxy analog crystallizes in a monoclinic system (P21/c) with unit cell parameters:
  • a = 12.393 Å, b = 5.405 Å, c = 15.216 Å, β = 102.947°, V = 993.3 ų .
    • The chloro variant is expected to exhibit smaller unit cell volumes due to the smaller atomic radius of Cl vs. OCH₃, though steric effects may alter packing.
  • Hydrogen Bonding: The methoxy compound forms intermolecular C–H⋯N interactions stabilizing its crystal lattice . The chloro analog may lack such interactions due to the absence of hydrogen-bond donors, leading to lower melting points or altered solubility.
  • Electronic Effects : The electron-withdrawing Cl group in the chloro compound could reduce electron density on the phenyl ring compared to the electron-donating methoxy group, affecting reactivity in nucleophilic substitution or cyclization reactions .

Applications : Both compounds serve as intermediates in drug synthesis. The methoxy derivative is explicitly cited in pharmaceutical precursor synthesis , while the chloro variant’s higher lipophilicity may favor applications in CNS-targeting agents.

2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile

Key Differences :

  • Backbone Structure: Benzonitrile with an aminoethyl side chain vs. butanedinitrile.
  • Functional Groups: Amino (-NH₂) and benzonitrile (-C≡N) vs. dual nitriles on a butane chain.
  • Molecular Weight: 256.73 g/mol (amino-benzonitrile) vs. ~195.64 g/mol (chlorophenyl-butanedinitrile) .
  • Reactivity: The amino group in the benzonitrile derivative enables hydrogen bonding and participation in condensation reactions, whereas the butanedinitrile’s dual nitriles may favor cycloaddition or polymerization .

Applications: The amino-benzonitrile compound is likely used in heterocyclic synthesis (e.g., pyridines or imidazoles), while the butanedinitrile’s structure suggests utility in preparing pyrrolidine or succinonitrile-based frameworks .

Diethyl 4-(2-Chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Key Differences :

  • Core Structure : 1,4-dihydropyridine (DHP) ring vs. butanedinitrile chain.
  • Functional Groups : Ester (-COOEt) groups vs. nitriles (-C≡N).
  • Pharmacological Relevance : DHPs are calcium channel blockers (e.g., nifedipine), whereas nitriles are precursors for amines or carboxylic acids .

Electronic Effects : The electron-withdrawing Cl in both compounds enhances the electrophilicity of adjacent positions, but the DHP’s aromatic system allows for conjugation, unlike the aliphatic butanedinitrile .

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